![molecular formula C22H20ClN7O B2611422 (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-50-3](/img/structure/B2611422.png)
(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O and its molecular weight is 433.9. The purity is usually 95%.
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Biological Activity
The compound (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible applications in pharmacology.
Chemical Structure and Synthesis
The compound features a triazole-pyrimidine structure conjugated with a piperazine moiety. The synthesis typically involves multi-step reactions including the formation of the triazole ring followed by the introduction of the piperazine and chlorophenyl groups. The synthetic pathways often utilize azide-alkyne cycloaddition methods to construct the triazole framework, which is pivotal for its biological activity.
Biological Activity
Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that this compound may also possess antifungal activity against pathogenic fungi and could be a candidate for further exploration in treating infections caused by resistant strains .
Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Similar piperazine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds containing piperazine linked to triazole rings have demonstrated promising results against breast cancer cell lines (e.g., MCF-7), with notable IC50 values indicating effective cell viability reduction .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antifungal Activity : A study highlighted that similar triazole derivatives exhibited antifungal activity against multiple strains of fungi. The mechanism is likely related to the disruption of fungal cell membrane integrity or interference with nucleic acid synthesis .
- Anticancer Mechanisms : In vitro studies on MCF-7 breast cancer cells showed that the compound significantly reduces cell viability through apoptosis induction pathways. The presence of the piperazine moiety is believed to enhance cellular uptake and bioactivity against cancer cells .
- Structural Analysis : Crystallographic studies reveal that the dihedral angles between the phenyl and triazole rings influence biological activity, suggesting that conformational flexibility may play a role in its interaction with biological targets .
Scientific Research Applications
Antimicrobial Activity
The triazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have demonstrated efficacy against various pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Compounds containing triazole and pyrimidine moieties have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and lung cancers. The specific compound under discussion may exhibit similar properties due to its structural features .
CNS Disorders
The piperazine moiety is often associated with neuropharmacological activity. Compounds like the one discussed have been studied for their potential to treat central nervous system disorders such as anxiety and depression. The inhibition of specific receptors involved in these conditions could lead to therapeutic advancements .
Case Study 1: Antibacterial Activity
A study evaluated a series of triazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the triazole structure can enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro assays were conducted on a library of triazole-containing compounds against multiple cancer cell lines. The study found that specific substitutions on the triazole ring significantly affected cytotoxicity levels, highlighting the importance of structural optimization in drug design .
Case Study 3: CNS Activity
Research focusing on piperazine derivatives demonstrated their potential as anxiolytics in animal models. Compounds similar to (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone showed promise in reducing anxiety-like behaviors in rodents through modulation of serotonin receptors .
Data Table: Summary of Applications and Findings
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSKMMVIJVEXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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